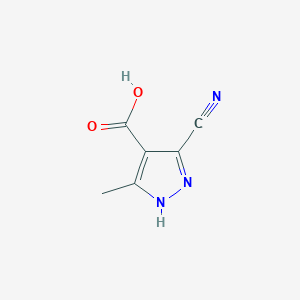
2-Iodo-6-methoxypyridine
概要
説明
2-Iodo-6-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by iodine and methoxy groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
2-Iodo-6-methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 6-methoxypyridine. This can be achieved by reacting 6-methoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of this compound on a commercial scale.
化学反応の分析
Types of Reactions
2-Iodo-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium compounds.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, in the presence of a base like potassium carbonate or sodium hydroxide, typically in an organic solvent like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Formation of aldehydes, carboxylic acids, or reduced pyridine derivatives.
科学的研究の応用
2-Iodo-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs, particularly as an intermediate in the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of advanced materials, such as conducting polymers and organic semiconductors.
Chemical Biology: Researchers use this compound to study biological processes and develop new biochemical assays.
作用機序
The mechanism of action of 2-iodo-6-methoxypyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its biological activity is determined by its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms. The methoxy and iodine substituents influence its reactivity and binding affinity, making it a valuable compound for drug development and biochemical studies.
類似化合物との比較
Similar Compounds
- 2-Iodo-5-methoxypyridine
- 2-Bromo-6-methoxypyridine
- 2-Chloro-6-methoxypyridine
- 2-Iodo-4-nitroaniline
Uniqueness
2-Iodo-6-methoxypyridine is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry. Compared to its analogs, the presence of both iodine and methoxy groups provides a balance of electron-donating and electron-withdrawing effects, enhancing its versatility as a synthetic intermediate.
特性
IUPAC Name |
2-iodo-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZHYATPMNUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590345 | |
| Record name | 2-Iodo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182275-70-3 | |
| Record name | 2-Iodo-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)










